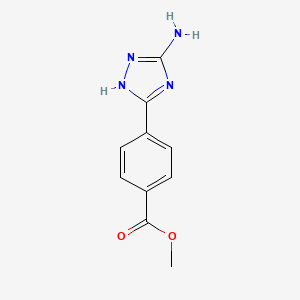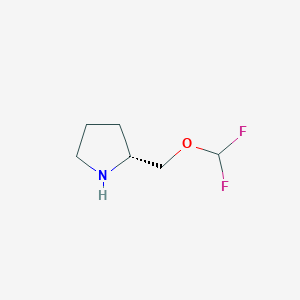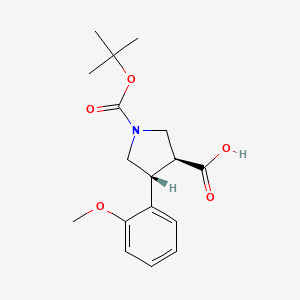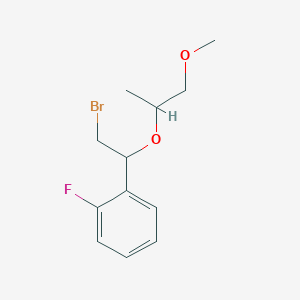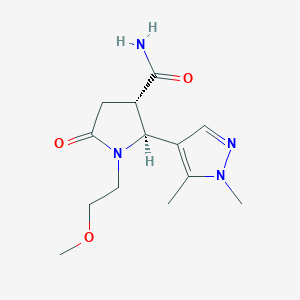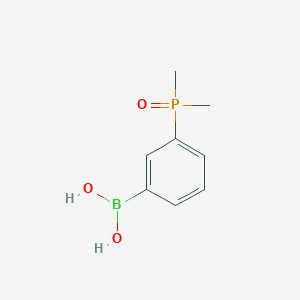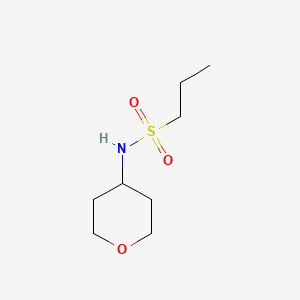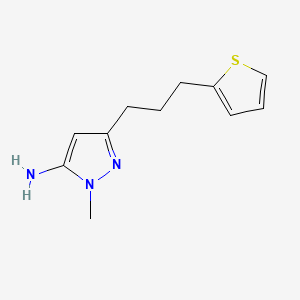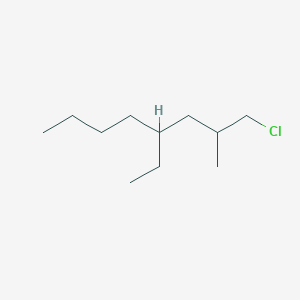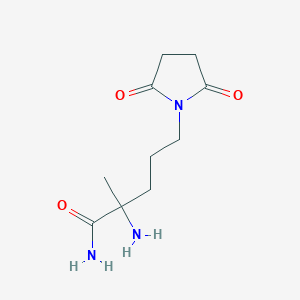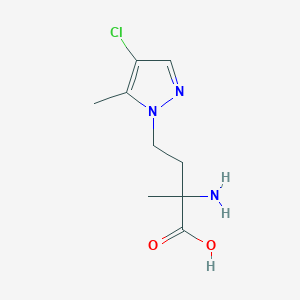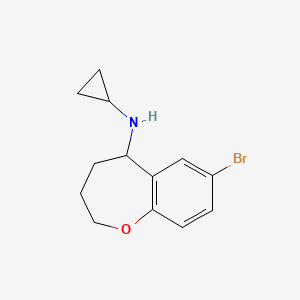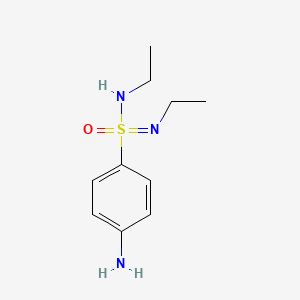
Methyl 4-(methylthio)cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(methylthio)cyclohexanecarboxylate is an organic compound that belongs to the class of esters It is characterized by a cyclohexane ring substituted with a carboxylate ester group and a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methylthio)cyclohexanecarboxylate typically involves the esterification of 4-(methylthio)cyclohexanecarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(methylthio)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanecarboxylates.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(methylthio)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Wirkmechanismus
The mechanism of action of Methyl 4-(methylthio)cyclohexanecarboxylate involves its interaction with specific molecular targets. The methylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(methylthio)cyclohexanecarboxylate can be compared with other similar compounds such as:
Methyl cyclohexanecarboxylate: Lacks the methylthio group, leading to different chemical properties and reactivity.
Methyl 4-methylcyclohexanecarboxylate: Contains a methyl group instead of a methylthio group, resulting in different interactions and applications.
Eigenschaften
Molekularformel |
C9H16O2S |
|---|---|
Molekulargewicht |
188.29 g/mol |
IUPAC-Name |
methyl 4-methylsulfanylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16O2S/c1-11-9(10)7-3-5-8(12-2)6-4-7/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
CDIYVKDYILIZND-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC(CC1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


